

Technical Guide: Determination of the Molecular Weight of 2-Hydrazinobenzothiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydrazinobenzothiazole

Cat. No.: B1674376

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the determination of the molecular weight of **2-hydrazinobenzothiazole**, a versatile compound used in the synthesis of various pharmaceuticals.[\[1\]](#)[\[2\]](#)

Compound Identification

2-Hydrazinobenzothiazole is a heterocyclic organic compound that serves as a crucial building block in medicinal and agricultural chemistry.[\[2\]](#) Its unique structure, featuring both hydrazine and benzothiazole functional groups, makes it a key intermediate in the development of novel anti-cancer agents and pesticides.[\[2\]](#)

Identifier	Value
Chemical Name	2-Hydrazinobenzothiazole [3] [4]
Synonyms	2-Benzothiazolylhydrazine, (Benzothiazole-2-yl)hydrazine [5] [6] [7]
CAS Number	615-21-4 [1] [3] [5] [6] [7]
Molecular Formula	C ₇ H ₇ N ₃ S [1] [3] [4] [5] [7]
EC Number	210-416-6 [5]
PubChem CID	11988 [2]

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.

The molecular formula for **2-hydrazinobenzothiazole** is C₇H₇N₃S.[1][3][4][5][7]

The calculation based on the atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) is detailed below.

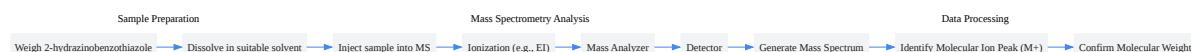
Element	Symbol	Atomic Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	7	12.011	84.077
Hydrogen	H	7	1.008	7.056
Nitrogen	N	3	14.007	42.021
Sulfur	S	1	32.065	32.065
Total		165.219		

Based on this calculation, the theoretical molecular weight of **2-hydrazinobenzothiazole** is approximately 165.22 g/mol .[1][3][4][5][7]

Chemical structure of **2-hydrazinobenzothiazole** (C₇H₇N₃S).

Experimental Protocols for Molecular Weight Determination

While the theoretical molecular weight provides a precise value, experimental methods are essential for confirmation and for analyzing the purity of a sample.


Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[8] It is the most common and accurate method for determining the molecular weight of a compound.

- Methodology:

- Ionization: A small sample of **2-hydrazinobenzothiazole** is introduced into the mass spectrometer and ionized, typically by electron ionization (EI).[8] This process forms a molecular ion (M+), which is a radical cation.[8]
- Acceleration: The newly formed ions are accelerated by an electric field.
- Deflection: The ions are then deflected by a magnetic field. The degree of deflection is inversely proportional to the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ones.[8]
- Detection: A detector measures the abundance of ions at each m/z value. The peak corresponding to the intact molecular ion (parent peak) provides the molecular weight of the compound.[8]

- Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio. For **2-hydrazinobenzothiazole**, a prominent peak would be expected at an m/z value of approximately 165.

[Click to download full resolution via product page](#)

Workflow for molecular weight determination via mass spectrometry.

Other Experimental Methods

While mass spectrometry is the most definitive method, other techniques can also be employed, particularly for polymeric materials or when mass spectrometry is not available. These include:

- Cryoscopy (Freezing Point Depression): This colligative property method relates the depression of a solvent's freezing point to the molal concentration of the solute. It is a classic method for determining molecular weight.

- Ebulliometry (Boiling Point Elevation): Similar to cryoscopy, this method measures the elevation in a solvent's boiling point upon the addition of a non-volatile solute.
- Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This technique separates molecules based on their size in solution. It is widely used for determining the molecular weight distribution of polymers.[9]
- Light Scattering: This method is used to determine the weight-average molecular weight of macromolecules in solution by measuring the intensity of scattered light.[9]

These alternative methods are generally more applicable to large molecules and polymers and may require careful calibration and sample preparation. For a small molecule like **2-hydrazinobenzothiazole**, mass spectrometry remains the preferred and most accurate technique.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy CAS 615-21-4 2-Hydrazinobenzothiazole at Best Price, Supplier in Suzhou [clentchem.in]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-HYDRAZINOBENZOTHIAZOLE | 615-21-4 [chemicalbook.com]
- 4. 615-21-4 CAS MSDS (2-HYDRAZINOBENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-Hydrazinobenzothiazole | 615-21-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. scbt.com [scbt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [Technical Guide: Determination of the Molecular Weight of 2-Hydrazinobenzothiazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1674376#determining-the-molecular-weight-of-2-hydrazinobenzothiazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com